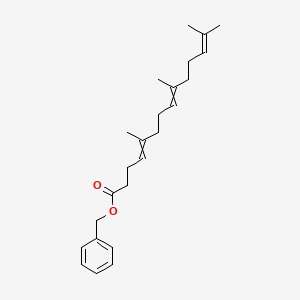![molecular formula C12H11Cl2N B14674037 1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride CAS No. 38319-85-6](/img/structure/B14674037.png)
1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridinium ion substituted with a 2-chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride typically involves the reaction of 2-chlorobenzyl chloride with pyridine in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is isolated by crystallization or extraction methods. The reaction can be represented as follows:
C6H4ClCH2Cl+C5H5N→C6H4ClCH2N+C5H5Cl−
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, where the pyridinium ion can be reduced to the corresponding pyridine derivative.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation and Reduction: Reagents such as sodium borohydride (reduction) and potassium permanganate (oxidation) are used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridinium salts, reduced pyridine derivatives, and coupled products with extended carbon chains.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-methylpyridinium iodide: A related compound used in organic synthesis as a coupling reagent.
N-Methylpyridinium chloride: Another pyridinium salt with similar chemical properties but different applications.
Uniqueness
1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride is unique due to the presence of the 2-chlorophenylmethyl group, which imparts specific reactivity and biological activity. This structural feature distinguishes it from other pyridinium salts and contributes to its diverse applications in research and industry.
Properties
CAS No. |
38319-85-6 |
|---|---|
Molecular Formula |
C12H11Cl2N |
Molecular Weight |
240.12 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C12H11ClN.ClH/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14;/h1-9H,10H2;1H/q+1;/p-1 |
InChI Key |
GPZXNTCLGLXQHS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=CC=C2Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



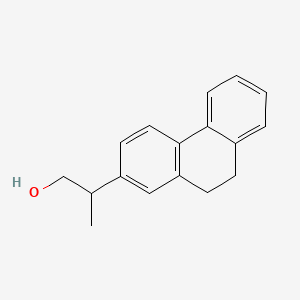

![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)
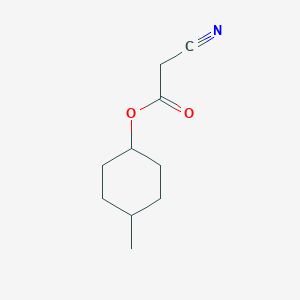

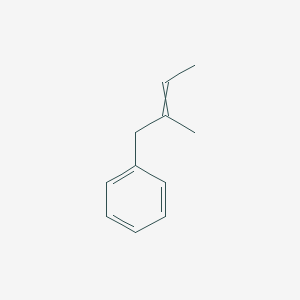
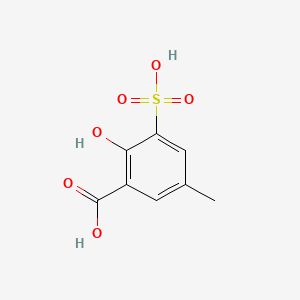
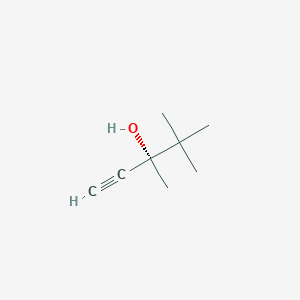
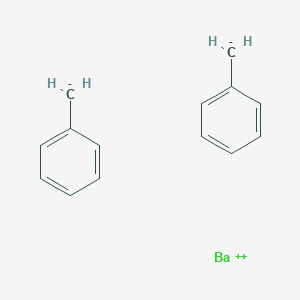
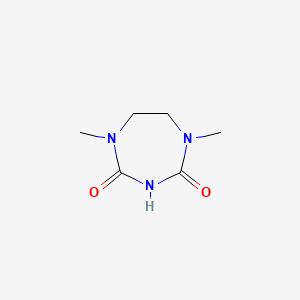

![[Bis(2-amino-2-oxoethyl)amino]acetic acid](/img/structure/B14674023.png)
